Betulinic Acid

説明

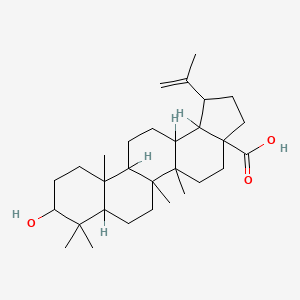

Structure

2D Structure

3D Structure

特性

IUPAC Name |

(1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-9-hydroxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H48O3/c1-18(2)19-10-15-30(25(32)33)17-16-28(6)20(24(19)30)8-9-22-27(5)13-12-23(31)26(3,4)21(27)11-14-29(22,28)7/h19-24,31H,1,8-17H2,2-7H3,(H,32,33)/t19-,20+,21-,22+,23-,24+,27-,28+,29+,30-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGJZLNKBHJESQX-FZFNOLFKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)O)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)O)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H48O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80861974 | |

| Record name | Betulinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80861974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

456.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Betulinic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030094 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

472-15-1 | |

| Record name | Betulinic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=472-15-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Betulinic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000472151 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Betulinic Acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12480 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Betulinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80861974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lup-20(29)-en-28-oic acid, 3-hydroxy-, (3β)- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.773 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BETULINIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4G6A18707N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Betulinic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030094 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

316 - 318 °C | |

| Record name | Betulinic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030094 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Challenges and Future Directions in Betulinic Acid Research

Strategies for Enhancing Delivery and Therapeutic Efficacy

Mitochondria-Targeting Derivatives

A significant challenge in the therapeutic application of betulinic acid is its limited bioavailability and poor aqueous solubility. acs.org To address this, researchers are developing mitochondria-targeting derivatives to enhance its efficacy. The rationale behind this strategy lies in this compound's known mechanism of inducing apoptosis through the mitochondrial pathway. bibliotekanauki.plnih.govmdpi.com By specifically targeting the mitochondria of cancer cells, the therapeutic concentration of the compound can be increased at the site of action, potentially leading to more potent anti-cancer effects. acs.orgmdpi.com

One approach involves linking a triphenylphosphonium cation moiety to betulin (B1666924) and this compound. acs.org This modification aims to leverage the mitochondrial membrane potential to accumulate the drug within the mitochondria. acs.org Studies have shown that these mitochondria-targeted derivatives exhibit stronger cytotoxicity against cancer cells compared to the parent compounds. acs.orgrsc.org The enhanced effect is attributed to increased uptake in the mitochondria of cancer cells, leading to the induction of reactive oxygen species (ROS) production and a reduction in mitochondrial membrane potential, ultimately triggering the mitochondrial apoptotic pathway. acs.orgsci-hub.se Another strategy involves conjugating this compound with the penetrating cation F16, which has also demonstrated significantly higher cytotoxicity and mitochondria-targeted action. mdpi.comsci-hub.se These derivatives have been shown to induce superoxide (B77818) overproduction and reduce the mitochondrial potential in cells. sci-hub.se

Overcoming Drug Resistance

A critical aspect of cancer therapy is overcoming drug resistance. This compound has shown promise in this area, demonstrating cytotoxicity in various drug-resistant cancer cell models. nih.govscholarsresearchlibrary.com For instance, it has been effective against primary pediatric acute leukemia samples that were refractory to standard chemotherapeutic agents. nih.govscholarsresearchlibrary.com Neuroblastoma cells resistant to doxorubicin-mediated apoptosis also responded to this compound treatment. nih.gov

The ability of this compound to bypass certain resistance mechanisms is linked to its direct action on mitochondria. tegenkanker.nl Conventional anticancer drugs often rely on p53-dependent apoptotic pathways, which can be dysfunctional in resistant tumor cells. tegenkanker.nl this compound, by directly inducing mitochondrial damage, can overcome resistance that has developed upstream of the mitochondria. tegenkanker.nl

Furthermore, this compound has been shown to be effective against multidrug-resistant tumor cell lines that overexpress P-glycoprotein (MDR1/ABCB1), BCRP (ABCG2), and ABCB5, which are ATP-binding cassette (ABC) drug transporters responsible for mediating multidrug resistance. nih.gov It also shows efficacy in cells with mutation-activated EGFR, which is linked to chemotherapeutic resistance. nih.gov Interestingly, the expression levels of these resistance-conferring genes did not correlate with the 50% inhibition concentrations (IC50) for this compound in a panel of 60 cell lines, suggesting that its cytotoxic activity is not significantly impeded by these classical multidrug resistance mechanisms. nih.gov Combination therapies using this compound with other agents like irinotecan, oxaliplatin, or 5-fluorouracil (B62378) have also shown success in reversing chemoresistance in colon cancer cells. researchgate.net

Preclinical and Translational Research

The journey of a potential therapeutic agent from the laboratory to clinical application involves rigorous preclinical and translational research. This compound has been the subject of numerous such studies.

In Vitro Studies

A vast body of in vitro research has established the cytotoxic effects of this compound across a wide range of human cancer cell lines. bibliotekanauki.plscholarsresearchlibrary.commdpi.com These include melanoma, neuroblastoma, glioblastoma, medulloblastoma, Ewing's sarcoma, leukemia, and various carcinomas such as head and neck, colon, breast, lung, prostate, renal cell, ovarian, and cervix. scholarsresearchlibrary.commdpi.com Studies have consistently shown that this compound induces apoptosis in these cancer cells. tegenkanker.nlmdpi.com

The table below summarizes the in vitro cytotoxic activity of this compound against several human cancer cell lines.

| Cell Line | Cancer Type | IC50 (µg/mL) | Reference |

| A549 | Human Lung Carcinoma | <10 (derivatives) | scholarsresearchlibrary.com |

| CAOV3 | Human Ovarian Cancer | - | scholarsresearchlibrary.com |

| MCF-7 | Breast Adenocarcinoma | 13.5 | |

| K1 (chloroquine resistant) | Plasmodium falciparum | 19.6 | nih.gov |

| T9-96 (chloroquine sensitive) | Plasmodium falciparum | 25.9 | nih.gov |

| RPMI-8226 | Multiple Myeloma | 10.156 (24h), 5.434 (48h) | spandidos-publications.com |

| HT-29 | Colorectal Cancer | - | nih.gov |

| HCT-116 | Colorectal Cancer | - | nih.gov |

| A2780 | Human Ovarian Cancer | - | mdpi.com |

Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.

In Vivo Studies and Animal Models

Following promising in vitro results, the anti-tumor activity of this compound has been evaluated in various in vivo animal models. bibliotekanauki.pltegenkanker.nlresearchgate.net These studies have been crucial in demonstrating its efficacy and safety in a living system. Early research showed that this compound could inhibit the growth of melanoma in mice. bibliotekanauki.pl Subsequent studies in mouse models of ovarian carcinoma demonstrated a significant extension of survival time in treated mice compared to controls. bibliotekanauki.pl Furthermore, a reduction in lung metastases was observed in animals with highly malignant and metastatic breast tumors treated with this compound. bibliotekanauki.pl

Pharmacokinetic studies in mouse models have shown that this compound is well-absorbed and distributed, with the highest concentrations found in the tumor. bibliotekanauki.pl Importantly, these in vivo studies have consistently highlighted the high safety margin of this compound, with no significant systemic toxicity observed at the tested doses. researchgate.net

Xenograft Models

Xenograft models, where human tumor cells are implanted into immunodeficient mice, are a cornerstone of preclinical cancer research. This compound has been extensively studied in such models. It has been shown to suppress the growth of melanoma and ovarian carcinoma xenografts. bibliotekanauki.pl In a xenograft model of human breast carcinoma using MCF-7 cells, this compound treatment delayed tumor formation and led to a significant reduction in tumor size. Similarly, in a colon cancer xenograft mouse model, a C-3 modified derivative of this compound showed better anti-tumor results compared to the parent compound. tegenkanker.nl this compound also demonstrated the ability to inhibit tumor growth in xenograft models of prostate cancer and colon cancer. researchgate.netmdpi.com Histopathological analysis of tumors from treated animals revealed decreased angiogenesis, proliferation, and invasion.

Investigation of Specificity and Off-Target Effects

A key desirable characteristic of any anti-cancer agent is its ability to selectively target cancer cells while sparing normal cells. This compound has demonstrated a degree of tumor selectivity. scholarsresearchlibrary.com In vitro studies have shown that normal cells, such as human dermal fibroblasts and peripheral blood lymphocytes, are significantly more resistant to this compound compared to various cancer cell lines. scholarsresearchlibrary.comtegenkanker.nl This selective cytotoxicity is a crucial aspect of its therapeutic potential. bibliotekanauki.pl

However, like any bioactive compound, the potential for off-target effects needs to be thoroughly investigated. While many studies report a lack of systemic toxicity, it is important to understand the broader pharmacological profile of this compound. bibliotekanauki.plresearchgate.net For example, some research has explored its anti-inflammatory and antiviral activities. frontiersin.orgmdpi.com While these may be beneficial in certain contexts, they also represent off-target effects when considering its use as a specific anti-cancer drug. A comprehensive understanding of its interactions with various cellular pathways and targets is essential for its safe and effective clinical translation. For instance, while this compound is known to inhibit the NF-κB pathway, which is relevant to its anti-cancer and anti-inflammatory effects, its interaction with other signaling pathways needs further elucidation. mdpi.comfrontiersin.org

Potential for Combination Therapies

The efficacy of many anti-cancer agents can be significantly enhanced when used in combination with other treatments. This compound is no exception, with research indicating its potential to work synergistically with conventional chemotherapy, radiotherapy, and other targeted agents. This approach may not only boost therapeutic outcomes but also help in overcoming drug resistance, a major obstacle in cancer treatment. scholarsresearchlibrary.com

Recent studies have shown that the anti-cancer activity of this compound can be markedly increased when it is used in combination with chemotherapy or ionizing radiation. scholarsresearchlibrary.com This suggests that this compound may act as a sensitizer, enhancing the efficacy of existing anti-cancer therapies. scholarsresearchlibrary.com Evidence points to its ability to cooperate with various cytotoxic stimuli, including chemotherapeutic drugs and the death receptor ligand TRAIL, to suppress tumor growth. scholarsresearchlibrary.com

The mechanisms underlying this synergy often involve the induction of apoptosis through the mitochondrial pathway. scholarsresearchlibrary.com Combined treatment with this compound and other anti-cancer drugs has been shown to induce the loss of mitochondrial membrane potential and the release of cytochrome C and Smac from mitochondria, leading to caspase activation and apoptosis. scholarsresearchlibrary.com

Interactive Table:

Regulatory Science and Clinical Translation Considerations

The path from a promising natural compound to a marketable drug is long and arduous, governed by strict regulatory requirements. For this compound, several key challenges must be addressed to facilitate its clinical translation.

A primary obstacle is its poor physicochemical properties, namely its low aqueous solubility and, consequently, poor bioavailability. nih.govcuestionesdefisioterapia.comfrontiersin.org These characteristics hinder its absorption and systemic availability, necessitating the development of advanced formulations. cuestionesdefisioterapia.comfrontiersin.org Researchers are actively exploring various strategies to overcome this limitation, including the use of nanoformulations like liposomes, nanoparticles, and ionic liquids. nih.govmdpi.com These delivery systems aim to enhance solubility, improve bioavailability, and enable targeted delivery to tumor sites. nih.govtandfonline.com

Ensuring the safety of these novel nanocarriers is a critical aspect of regulatory consideration. nih.gov Comprehensive toxicological studies, including long-term toxicity, biodistribution, metabolism, and excretion of this compound-loaded nanoformulations, are essential before they can be considered for clinical use. nih.gov

Furthermore, the transition from in vitro and cell-based models to human clinical trials requires substantial evidence of efficacy and safety. nih.gov While many studies have demonstrated the potential of this compound in preclinical settings, there is a need for more robust in vivo data and well-designed clinical trials. nih.govcancer.gov The National Cancer Institute (NCI) has included this compound in its Rapid Access to Intervention Development (RAID) program, which is a positive step towards facilitating its clinical evaluation. frontiersin.orgtandfonline.com

Another non-scientific yet significant hurdle is the difficulty in patenting a naturally occurring compound like this compound. scholarsresearchlibrary.com This can deter pharmaceutical investment in the extensive and costly process of drug development and clinical trials. The development of novel, patentable derivatives and formulations is a strategy being pursued to address this issue. scholarsresearchlibrary.commdpi.com

The only FDA-approved drug containing a this compound derivative is for a topical application, highlighting the challenges of systemic administration. mdpi.com Overcoming these regulatory and formulation hurdles will be paramount for the successful clinical translation of this compound for systemic diseases like cancer.

Interactive Table:

Methods of Preparation and Production of Betulinic Acid for Research

Extraction Methodologies from Natural Sources

Betulinic acid is widely distributed in the plant kingdom, found in various species and plant parts, including bark, leaves, and fruits. phytomolecules.comnih.govnih.govlakeheadu.ca However, its concentration in most natural sources is often low, posing a challenge for large-scale production through extraction alone. nih.govnih.gov

Optimizing extraction yields and purity involves careful consideration of factors such as solvent choice, temperature, time, and solvent-to-material ratio, as well as the specific extraction technique employed. Traditional methods like Soxhlet extraction, maceration, and percolation are common, but advanced techniques like microwave-assisted extraction (MAE) and ultrasonic-assisted extraction (UAE) are increasingly explored for improved efficiency. rsc.orgrjpbcs.comjapsonline.commedcraveonline.com

For instance, studies have shown that optimizing Soxhlet extraction parameters for Tecomella undulata bark can yield 2.449% w/w of BA at 53.86 °C, 6.38 hours, and a solvent to drug ratio of 371 mL/100 g. nih.gov Microwave-assisted extraction from Dillenia indica Linn. bark achieved a maximum yield of 0.91% w/w at 90°C, 200 W, and 15 minutes. japsonline.com The choice of solvent is crucial, with ethyl acetate (B1210297) and chloroform (B151607) often showing higher selectivity for this compound compared to other solvents like ethanol (B145695) or n-hexane. medcraveonline.com

Table 1: Examples of Optimized Extraction Conditions and Yields for this compound

| Plant Source | Extraction Method | Optimized Conditions | Yield (% w/w) | Reference |

| Tecomella undulata | Soxhlet Extraction | 53.86 °C, 6.38 h, 371 mL solvent/100 g bark | 2.449 | nih.gov |

| Dillenia indica Linn. | Microwave-Assisted (MAE) | 90 °C, 200 W, 15 min | 0.91 | japsonline.com |

| Ziziphus jujuba L. | Microwave-Assisted (MAE) | Continuous shaking, 3 min intermittent microwave | 0.0052-0.0062 | rjpbcs.com |

| Zizyphus joazeiro | Focused Microwave-Assisted | 77 °C, 45 min, Ethyl Acetate | 2.1 | jocpr.com |

This compound is found in numerous plant species across various families. nih.govmdpi.com While birch bark (Betula ssp.) is a well-known source, containing up to 0.025% w/w of BA from dry material, its biogenetic precursor, betulin (B1666924), is significantly more abundant (up to 34% of dry bark). nih.govtandfonline.comencyclopedia.pub Other notable sources include Cornus florida L., Syzygium claviflorum, Paeonia emodi, Bowdichia virgilioides, Tecomella undulata, Dillenia indica, Ziziphus jujuba, Zizyphus joazeiro, and the chaga mushroom (Inonotus obliquus) which grows on birch trees. phytomolecules.comnih.govnih.govnih.govlakeheadu.carjpbcs.comjapsonline.comnih.govjocpr.comwikipedia.org

Table 2: Representative Plant Sources of this compound

| Plant Species | Plant Part | Typical Yield/Concentration | Reference |

| Betula ssp. (Birch) | Bark | ~0.025% w/w | nih.govencyclopedia.pub |

| Tecomella undulata | Stem Bark | Up to 2.5% w/w | nih.gov |

| Platanus acerifolia (Plane Tree) | Dry Bark | 2.4–3.3 g per 100 g dry bark | rsc.org |

| Ziziphus jujuba L. | Seeds and Leaves | 29.53-61.81 ppm | rjpbcs.com |

| Zizyphus joazeiro | Bark | 0.41-2.1% | jocpr.com |

| Dillenia indica Linn. | Bark | Up to 0.91% w/w | japsonline.com |

| Inonotus obliquus (Chaga Mushroom) | Fungus on Birch | Contains BA and Betulin | lakeheadu.ca |

| Eugenia florida DC. | Leaves | Detected | medcraveonline.com |

Optimization of Extraction Yields and Purity

Chemical Synthesis of this compound

Given the relatively low natural abundance of this compound, chemical synthesis, particularly semi-synthesis from the more readily available betulin, is a crucial method for its production for research. nih.govnih.govmdpi.comresearchgate.net

Betulin (lup-20(29)-ene-3β,28-diol) is a highly abundant triterpene in birch bark, making it an ideal starting material for the semi-synthesis of this compound. nih.govtandfonline.comencyclopedia.pub The conversion primarily involves the selective oxidation of the primary hydroxyl group at C-28 to a carboxylic acid, while preserving the secondary hydroxyl group at C-3 and the alkene moiety at C-20. nih.govresearchgate.net

Early synthetic routes from betulin to this compound often involved multi-step processes utilizing protecting groups to selectively mask the C-3 hydroxyl group. This strategy aims to prevent its isomerization or oxidation during the conversion of the C-28 primary alcohol. nih.govtandfonline.comencyclopedia.pub

A classical five-step method involves protecting the C-3 OH group, for instance, by forming a tetrahydropyranyl (THP) ether. nih.govtandfonline.comencyclopedia.pub The sequence generally includes:

Protection of the C-3 OH group (e.g., with dihydropyran (DHP) and pyridinium (B92312) p-toluenesulfonate (PPTS) in CH₂Cl₂). nih.govencyclopedia.pub

Acetylation of the C-28 primary alcohol (e.g., with acetic anhydride/pyridine). nih.govencyclopedia.pub

Deprotection of the C-3 THP ether (e.g., with ethanol/PPTS). nih.govencyclopedia.pub

Oxidation of the C-28 primary alcohol to a carboxylic acid (e.g., with CrO₃/H₂SO₄/acetone). nih.govencyclopedia.pub

Removal of any remaining protecting groups (e.g., K₂CO₃/MeOH/H₂O for acetyl groups). nih.govtandfonline.comencyclopedia.pub

More common and often more efficient methodologies involve direct oxidation of betulin, aiming to selectively oxidize the C-28 primary alcohol without the need for extensive protecting group strategies. nih.govencyclopedia.pubmdpi.comresearchgate.net

A widely employed direct oxidation method is the Jones oxidation. This typically involves oxidizing betulin with Jones reagent (chromium trioxide (CrO₃) in sulfuric acid (H₂SO₄) and acetone) at low temperatures (e.g., 0 °C). nih.govtandfonline.comencyclopedia.pubmdpi.com This step primarily oxidizes the C-28 primary alcohol to a carboxylic acid and the C-3 secondary alcohol to a ketone, yielding betulonic acid (BoA). nih.govtandfonline.commdpi.comnih.gov Subsequently, the keto functionality at C-3 of betulonic acid is selectively reduced back to a hydroxyl group using a reducing agent such as sodium borohydride (B1222165) (NaBH₄) in a suitable solvent (e.g., 2-propanol or THF). nih.govtandfonline.comencyclopedia.pubmdpi.comnih.gov This two-step process can achieve high yields, with the reduction step yielding up to 92% of the 3β-isomer of this compound. nih.govencyclopedia.pub

Table 3: Common Direct Oxidation Route from Betulin to this compound

| Step | Reagents/Conditions | Intermediate Product | Yield (%) | Reference |

| 1 | Jones Reagent (CrO₃/H₂SO₄/Acetone, 0 °C) | Betulonic Acid (BoA) | 75-90 | nih.govtandfonline.comencyclopedia.pubmdpi.com |

| 2 | NaBH₄ / 2-propanol or THF, followed by recrystallization | This compound (BA) | 92 | nih.govtandfonline.comencyclopedia.pub |

Other direct oxidation methods include:

Solid-supported chromium oxide and potassium permanganate (B83412): A two-step route involves selective oxidation of the C-28 primary alcohol of betulin with chromic oxide adsorbed on silica (B1680970) gel to form betulinal (BeAL) with a 64% yield. The aldehyde is then oxidized to this compound by potassium permanganate with an 85% yield. nih.govencyclopedia.pub

TEMPO-mediated oxidation: A short, one-step catalytic conversion of betulin into this compound can be achieved using 4-acetamide-2,2,6,6-tetramethylpiperidine-1-oxyl (4-acetamide-TEMPO) in a reaction medium containing NaClO and NaClO₂ at 35 °C. nih.gov Hypervalent iodine(III) reagents can also be used as oxidants with TEMPO. rsc.orggoogle.com This approach offers a chromium-free alternative. rsc.org

Electrochemical oxidation: The C-28 hydroxyl group of betulin can be electrochemically oxidized to an aldehyde using TEMPO, followed by oxidation of the aldehyde to this compound with a mild oxidizing agent like NaClO₂. mdpi.com

Protecting Group Strategies in Betulin Conversion

Semisynthetic Derivatives of this compound: Design and Synthesis for Enhanced Efficacy

Creation of Glycosides for Improved Solubility and Activity

A significant challenge in the research and potential application of this compound is its poor water solubility, which can limit its bioavailability and formulation options. One established strategy to address this is the creation of glycoside derivatives, where sugar moieties are attached to the triterpenoid (B12794562) molecule. This modification can substantially improve the hydrosolubility of this compound.

Glycosylation typically occurs at the C-3 or C-28 positions of the this compound molecule, or sometimes at both. Research has shown that the addition of a sugar moiety can not only enhance water solubility but, in some instances, also improve the biological activity of this compound. For example, 3-O-β-D-glucopyranoside-betulinic acid has been synthesized chemically and enzymatically, demonstrating improved solubility. Similarly, 3-O-β-D-arabinopyranoside-betulinic acid has been prepared, showing increased hydrosolubility and notable activity against certain cancer cell lines.

However, it is important to note that while glycosylation generally improves solubility, the impact on biological activity can vary. For instance, some studies have indicated that the introduction of glucose to this compound might reduce its cytotoxic activity, possibly due to the increased molecular weight affecting cell membrane permeability. Conversely, other studies on 3-O-glycosides of this compound have reported potent in vitro anticancer activity. wikipedia.org

The synthesis of this compound glycosides can be achieved through chemical reactions or enzymatic methods. Enzymatic glucosidation, for example, using enzymes like Novozyme® 435 in organic solvents, has been reported to be a clean, simple, and high-yielding method for preparing glycosides such as 3-O-β-D-arabinopyranoside-betulinic acid.

Development of Conjugates and Prodrugs

Beyond glycosides, the development of conjugates and prodrugs represents another crucial area of research aimed at enhancing the solubility, bioavailability, and targeted delivery of this compound for research purposes. The inherent hydrophobicity and low bioavailability of this compound necessitate these modifications to maximize its research utility.

Conjugates: Conjugation involves chemically linking this compound to other molecules to impart desired properties. Modifications at the C-3 and C-28 positions are particularly common for creating derivatives with enhanced characteristics.

Amino Acid Conjugates: Attaching amino acids at the C-28 position has been shown to improve water solubility and, in some cases, enhance cytotoxicity.

Triazole Conjugates: Conjugates of this compound with substituted triazoles have been synthesized via Huisgen 1,3-cycloaddition, often at the C-30 position. These derivatives have demonstrated promising in vitro cytotoxic activities against various cancer cell lines. For example, 3β-O-acetyl-30-(1H-1,2,4-triazole-3-ylsulfanyl)-betulinic acid showed enhanced inhibition of melanoma cell proliferation compared to free this compound.

Mitochondria-Targeting Conjugates: To improve intracellular delivery and specific action, this compound has been conjugated with mitochondria-targeting cations, such as the F16 fragment. This strategy aims to deliver the hybrid molecule directly to tumor cell mitochondria, potentially enhancing its antitumor activity and bioavailability. An effective synthesis approach involves carbon-carbon bonding of this compound to the F16 fragment at the C-2 position through a phenylethynyl spacer.

Prodrugs: Prodrugs are inactive compounds that are metabolized in vivo to release the active drug. This approach is used to overcome pharmacokinetic limitations of the parent compound.

Succinyl Derivatives: The synthesis of 28-O-succinyl betulin (SBE), a succinyl derivative of betulin, has been explored to improve solubility and bioavailability. SBE demonstrated significantly higher solubility in various solvents, including water, compared to this compound, with a maximum solubility of 7.19 ± 0.66 g/L in n-butanol. This modification also led to improved absorption and bioavailability in pharmacokinetic studies.

Table 1: Solubility of this compound (BA) and 28-O-Succinyl Betulin (SBE) in Different Solvents

| Solvent | Solubility of BA (g/L) | Solubility of SBE (g/L) |

| Water | Low | Significantly Higher |

| Petroleum Ether | Low | Significantly Higher |

| Acetonitrile | Low | Significantly Higher |

| n-Butanol | Low | 7.19 ± 0.66 |

| Methanol | Low | Significantly Higher |

Polyethylene (B3416737) Glycol (PEG) Conjugates: Multi-arm polyethylene glycol (PEG)-betulinic acid prodrugs have been designed and synthesized to enhance water solubility and in vivo effectiveness. PEGylation is a common strategy to improve the pharmacokinetic properties of hydrophobic compounds by increasing their hydrodynamic size and reducing renal clearance, thereby extending their circulation time. Folate- or lactoferrin-coupled PEG-betulinic acid nanoparticles have also been developed to achieve targeted delivery to cancer cells overexpressing specific receptors.

These chemical modifications, including glycosylation, conjugation, and prodrug development, are critical for overcoming the inherent challenges associated with this compound's poor solubility and bioavailability, thereby facilitating its comprehensive research and potential development as a therapeutic agent.

Pharmacological Activities and Molecular Mechanisms of Betulinic Acid

Anticancer Research

Selective Cytotoxicity Towards Malignant Cells

A noteworthy characteristic of betulinic acid is its selective cytotoxic effect on cancer cells, while demonstrating relatively low toxicity towards normal, healthy cells. mdpi.comresearchgate.netnih.govncats.io This selectivity has been observed across a wide array of cancer cell lines. scholarsresearchlibrary.com Initial studies highlighted its potent activity against human melanoma cells. scholarsresearchlibrary.com Subsequent research has expanded its known spectrum of activity to include neuroectodermal tumors such as neuroblastoma, glioblastoma, medulloblastoma, and Ewing's sarcoma. mdpi.comwikipedia.org Furthermore, its efficacy has been demonstrated in various carcinomas, including those of the head and neck, colon, breast, lung, prostate, and cervix, as well as in leukemia. mdpi.comscholarsresearchlibrary.combibliotekanauki.pl

The cytotoxic activity of this compound has also been observed in primary cancer cells isolated directly from patients with neuroblastoma, glioblastoma, and leukemia. mdpi.comnih.gov Notably, it has shown effectiveness against cancer cells that are resistant to conventional chemotherapeutic drugs. bibliotekanauki.plnih.gov There is also evidence to suggest that this compound exhibits preferential cytotoxicity against metastatic melanoma cell lines compared to their non-metastatic counterparts. bibliotekanauki.plnih.gov This selective action against malignant cells suggests a potential therapeutic window for its use in cancer treatment. mdpi.comncats.io

Table 1: Cancer Cell Lines Exhibiting Selective Cytotoxicity to this compound

| Cancer Type | Cell Lines | Reference |

|---|---|---|

| Melanoma | Various | mdpi.com, scholarsresearchlibrary.com, nih.gov |

| Neuroblastoma | Various | mdpi.com, nih.gov, nih.gov |

| Glioblastoma | Various | mdpi.com, nih.gov |

| Medulloblastoma | Various | mdpi.com, wikipedia.org |

| Ewing's Sarcoma | Various | mdpi.com, wikipedia.org |

| Leukemia | HL-60 | mdpi.com, scholarsresearchlibrary.com |

| Head and Neck Carcinoma | SCC25, SCC9 | mdpi.com, scholarsresearchlibrary.com, wikipedia.org |

| Colon Carcinoma | HT-29 | mdpi.com, mdpi.com |

| Breast Carcinoma | MCF-7, T47D | mdpi.com, tandfonline.com |

| Lung Carcinoma | A549 | mdpi.com, mdpi.com |

| Prostate Carcinoma | LNCaP, DU145 | scholarsresearchlibrary.com, mdpi.com |

| Ovarian Carcinoma | Various | mdpi.com, bibliotekanauki.pl |

| Cervical Carcinoma | HeLa | mdpi.com, mdpi.com |

Induction of Apoptosis Mechanisms

The primary mechanism through which this compound exerts its anticancer effects is the induction of apoptosis, or programmed cell death. mdpi.comresearchgate.net This process is characterized by distinct morphological changes, including cell shrinkage, DNA fragmentation, and nuclear condensation. scholarsresearchlibrary.com this compound triggers apoptosis through a direct action on the mitochondria, initiating a cascade of events that ultimately lead to cell death. researchgate.netncats.ioresearchgate.net

This compound directly targets the mitochondria to initiate the intrinsic pathway of apoptosis. mdpi.comresearchgate.netresearchgate.net A key event in this process is the induction of Mitochondrial Outer Membrane Permeabilization (MOMP). mdpi.comfrontiersin.org This permeabilization allows for the release of pro-apoptotic factors from the mitochondrial intermembrane space into the cytosol. mdpi.comresearchgate.net One of the most crucial of these factors is cytochrome c. researchgate.netd-nb.info

The release of cytochrome c is a critical step in the activation of the apoptotic cascade. d-nb.info this compound has been shown to induce cytochrome c release from isolated mitochondria, indicating a direct effect on the organelle. mdpi.comresearchgate.net This release is often independent of the pro-apoptotic Bcl-2 family members Bax and Bak, but can be inhibited by cyclosporin (B1163) A, which stabilizes the permeability transition pore complex. tegenkanker.nlnih.gov The permeabilization of the mitochondrial membrane and subsequent release of cytochrome c are central to this compound's apoptotic mechanism. mdpi.comresearchgate.net

Following the release of cytochrome c into the cytosol, a cascade of cysteine-aspartic proteases, known as caspases, is activated. wikipedia.org Cytochrome c, in conjunction with Apoptotic protease activating factor-1 (Apaf-1), forms a complex called the apoptosome, which in turn activates caspase-9, the initiator caspase of the mitochondrial pathway. d-nb.info Activated caspase-9 then proceeds to cleave and activate effector caspases, most notably caspase-3. researchgate.netd-nb.infotandfonline.com

This compound-induced apoptosis is critically dependent on the activation of these caspases. mdpi.comnih.gov Studies have shown that treatment with this compound leads to the cleavage and activation of caspase-3, caspase-8, and caspase-9. chosunobr.orgsemanticscholar.org The activation of caspase-3 is a key executioner step, leading to the cleavage of various cellular substrates, including poly (ADP-ribose) polymerase (PARP), which ultimately results in the biochemical and morphological hallmarks of apoptosis. tandfonline.comchosunobr.org Interestingly, in some cell types, caspase-8 activation has been observed to occur downstream of mitochondrial events, a departure from the classic death receptor pathway. nih.gov The inhibition of caspases has been shown to completely block this compound-induced apoptosis, underscoring their essential role in this process. nih.gov

Table 2: Caspases Activated by this compound in Various Cancer Cell Lines

| Cancer Cell Line | Activated Caspases | Reference |

|---|---|---|

| Neuroblastoma | Caspase-3, -8, -9 | nih.gov, nih.gov |

| Melanoma | Caspase-3, -8, -9 | tegenkanker.nl |

| Human Myeloid Leukemia (U937) | Caspase-3, -9 | tandfonline.com |

| Pharyngeal Carcinoma (FaDu) | Caspase-3, -8, -9 | chosunobr.org |

| Ovarian Carcinoma (A2780) | Caspase-3, -8, -9 | semanticscholar.org |

| Hepatoblastoma | Caspase-3 | spandidos-publications.com |

| Prostate Cancer (LNCaP, DU145) | Caspase-3, -9 | mdpi.com |

A definitive hallmark of apoptosis is the fragmentation of nuclear DNA into oligonucleosomal-sized fragments. scholarsresearchlibrary.com This process is a direct consequence of the caspase activation cascade. Activated caspase-3 cleaves and activates endonucleases, such as Caspase-Activated DNase (CAD). wikipedia.org Once activated, CAD translocates to the nucleus and degrades the chromosomal DNA, leading to the characteristic "DNA ladder" pattern observed in gel electrophoresis. nih.gov

Treatment of various cancer cell lines with this compound has been shown to induce significant DNA fragmentation. scholarsresearchlibrary.comnih.gov For instance, in human neuroblastoma cell lines, treatment with this compound resulted in the formation of a DNA ladder within 24-72 hours. nih.gov Similarly, in prostate cancer cells, exposure to this compound led to intensified DNA fragmentation in a concentration-dependent manner. mdpi.com This nuclear fragmentation is a crucial step in the execution phase of apoptosis mediated by this compound. nih.gov

The tumor suppressor protein p53 is a critical regulator of apoptosis, and its status often influences a cell's response to anticancer agents. However, this compound has been shown to induce apoptosis through both p53-dependent and p53-independent pathways, adding to its potential as a broad-spectrum anticancer agent. researchgate.net

In several cancer cell lines, including neuroectodermal tumors and melanoma, this compound-induced apoptosis occurs independently of p53. mdpi.comnih.govtegenkanker.nl Studies have shown that this compound can effectively induce apoptosis in cells with mutant or deficient p53. mdpi.comnih.gov This is significant as many cancers harbor mutations in the p53 gene, which often leads to resistance to conventional chemotherapy. mdpi.com

Conversely, in some cancer types, a p53-dependent mechanism has been implicated. For example, in human prostate cancer cells with wild-type p53 (LNCaP), this compound treatment led to the stabilization of p53 and the upregulation of its downstream target, p21/Waf1, contributing to apoptosis. mdpi.com Even in p53-mutant prostate cancer cells (DU145), this compound was able to induce apoptosis, suggesting the involvement of p53-independent mechanisms as well. mdpi.com The ability of this compound to engage both p53-dependent and -independent pathways highlights its versatility in targeting a wide range of cancers. mdpi.comresearchgate.net

DNA Fragmentation

Inhibition of Cell Proliferation and Cell Cycle Arrest

This compound (BA) demonstrates a notable capacity to inhibit the proliferation of various cancer cells by inducing cell cycle arrest. tandfonline.comspandidos-publications.com This process is fundamental to its anti-tumor properties, as it halts the uncontrolled division of malignant cells. The compound's impact is not uniform across all cell types; it can trigger arrest at different phases of the cell cycle depending on the specific cancer line. nih.gov For instance, in some cancer cells, BA causes an accumulation of cells in the G0/G1 phase, while in others, it leads to arrest in the S or G2/M phases. nih.govspandidos-publications.combvsalud.org

This compound's influence on cell cycle progression is characterized by its ability to halt cell division at specific checkpoints. A significant body of research highlights its effectiveness in inducing G2/M phase arrest. In U937 human myeloid leukemia cells, BA treatment led to a concentration-dependent increase in the proportion of cells in the G2/M phase, accompanied by a decrease in the G1 and S phases. tandfonline.com This G2/M arrest is often mediated by the downregulation of key regulatory proteins such as cyclin A and cyclin B1. tandfonline.com

In other cancer cell lines, such as RKO colon cancer cells, BA has been shown to markedly decrease the percentage of cells in the G0/G1 and S phases while increasing the population in the G2/M phase. spandidos-publications.comspandidos-publications.com Conversely, in RPMI-8226 multiple myeloma cells, BA affected the cell cycle at the G1/S phase, causing an arrest in the G0/G1 phase. spandidos-publications.com Similarly, in human oral squamous cell carcinoma KB cells, BA significantly increased the cell population in the G0/G1 phase and decreased the number of cells in the S phase. ingentaconnect.com This variability underscores the context-dependent nature of BA's anti-proliferative effects.

| Cell Line | Effect of this compound | Affected Cell Cycle Phase(s) | Key Molecular Changes |

|---|---|---|---|

| U937 (Human Myeloid Leukemia) | Induces cell cycle arrest | G2/M | Downregulation of cyclin A and cyclin B1; Upregulation of p21WAF1/CIP1 tandfonline.com |

| RKO (Colon Cancer) | Induces cell cycle arrest | G2/M | Decreased percentage of cells in G0/G1 and S phases spandidos-publications.comspandidos-publications.com |

| RPMI-8226 (Multiple Myeloma) | Induces cell cycle arrest | G0/G1 | Affects the G1/S phase transition spandidos-publications.com |

| KB (Oral Squamous Cell Carcinoma) | Induces cell cycle arrest | G0/G1 | Decreased number of cells in S phase ingentaconnect.com |

Modulation of Key Signaling Pathways

The pharmacological activities of this compound are underpinned by its ability to modulate several critical intracellular signaling pathways that govern cell survival, proliferation, and stress responses.

The Mitogen-Activated Protein Kinase (MAPK) pathway, comprising key kinases such as ERK, JNK, and p38, is a central regulator of cellular processes. This compound has been shown to modulate this pathway in various contexts. In response to T-2 toxin-induced spleen oxidative damage, BA administration alleviated the phosphorylation of p38, JNK, and ERK. mdpi.com Similarly, in models of inflammation, BA has been found to downregulate MAPK signaling pathways (ERK1/2, JNK, and p38). frontiersin.org This inhibition of MAPK phosphorylation is a key mechanism behind BA's anti-inflammatory and antioxidant effects. mdpi.comfrontiersin.org In the context of osteoclastogenesis, BA significantly interrupted the activation of ERK, JNK, and p38. frontiersin.org

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial mediator of inflammatory and immune responses, as well as cell survival. This compound has been demonstrated to be a potent inhibitor of this pathway. frontiersin.org In androgen-refractory human prostate cancer cells (PC-3), BA treatment inhibited the DNA binding of NF-κB/p65 and reduced its nuclear levels. nih.gov The mechanism involves a decrease in IKK activity and subsequent phosphorylation and degradation of IκBα, the inhibitory protein of NF-κB. nih.gov This inhibition of NF-κB activation by BA also leads to a decrease in the expression of adhesion molecules like ICAM-1, VCAM-1, and E-selectin in endothelial cells. frontiersin.org Interestingly, in some cancer cell lines, BA has been observed to activate the NF-κB pathway, which in a cell-type-specific manner, can contribute to the induction of apoptosis. mdpi.comcapes.gov.br

The Phosphoinositide 3-kinase (PI3K)/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival. Dysregulation of this pathway is common in many cancers. researchgate.net this compound has been shown to effectively suppress this pathway. In hepatocellular carcinoma cells (HepG2 and SMMC-7721), BA significantly inhibited cell proliferation by suppressing the PI3K/AKT/mTOR signaling pathway. e-century.usresearchgate.net This was evidenced by a reduction in the phosphorylation levels of key components of the pathway, including PI3K, AKT, and mTOR. e-century.usresearchgate.netmdpi.com The inhibition of this pathway by BA leads to the induction of apoptosis and autophagy in cancer cells. e-century.usresearchgate.net

The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a primary cellular defense mechanism against oxidative stress. This compound has been identified as an activator of this protective pathway. In a model of T-2 toxin-induced spleen oxidative damage, BA administration increased the protein expression of Nrf2 and its downstream target, heme oxygenase-1 (HO-1), while decreasing the expression of Keap1, a negative regulator of Nrf2. mdpi.com This activation of the Nrf2 pathway contributes to BA's antioxidant effects by enhancing the expression of antioxidant enzymes. mdpi.commdpi.com Studies have shown that BA can ameliorate oxidative stress in various tissues, such as the thymus and kidneys, by activating the Nrf2 signaling pathway. nih.govnih.gov

| Signaling Pathway | Effect of this compound | Key Molecular Events | Cellular Outcome |

|---|---|---|---|

| MAPK (ERK, JNK, p38) | Inhibition | Decreased phosphorylation of ERK, JNK, and p38 mdpi.comfrontiersin.org | Anti-inflammatory, Antioxidant, Inhibition of osteoclastogenesis mdpi.comfrontiersin.orgfrontiersin.org |

| NF-κB | Inhibition (in most cases) | Decreased IKK activity, reduced IκBα phosphorylation and degradation, inhibited p65 nuclear translocation nih.gov | Anti-inflammatory, Pro-apoptotic frontiersin.orgnih.gov |

| PI3K/AKT/mTOR | Inhibition | Decreased phosphorylation of PI3K, AKT, and mTOR e-century.usresearchgate.netmdpi.com | Inhibition of cell proliferation, Induction of apoptosis and autophagy e-century.usresearchgate.net |

| Nrf2 | Activation | Increased Nrf2 and HO-1 expression, decreased Keap1 expression mdpi.commdpi.com | Antioxidant defense, Protection against oxidative stress mdpi.commdpi.com |

STAT3 Pathway Modulation

This compound has been shown to modulate the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway, which is implicated in the survival, proliferation, and invasion of various cancer cells. nih.govresearchgate.net Research indicates that this compound can inhibit the constitutive activation of STAT3, as well as its upstream activators Src kinase, JAK1, and JAK2 in human multiple myeloma (MM) cells. nih.govmdpi.com This inhibition of STAT3 phosphorylation, nuclear translocation, and DNA binding has been observed in both constitutively and non-constitutively STAT3-expressing cancer cells. nih.gov

The mechanism behind this modulation involves the upregulation of the protein tyrosine phosphatase SHP-1, which in turn downregulates STAT3 activation. nih.govspandidos-publications.com Silencing the SHP-1 gene has been found to abolish the inhibitory effect of this compound on STAT3 activation. spandidos-publications.com Consequently, the expression of STAT3-regulated gene products that promote cancer cell survival and proliferation, such as Bcl-2, Bcl-xL, cyclin D1, and survivin, is downregulated by this compound. mdpi.comspandidos-publications.com

Furthermore, in hypoxic conditions that promote prostate cancer, this compound has been found to suppress the binding of STAT3 and HIF-1α to the promoter region of Vascular Endothelial Growth Factor (VEGF). mdpi.comjpccr.eu This interference with STAT3-mediated signaling leads to the downregulation of metastasis-associated proteins, thereby inhibiting the spread of cancer cells. mdpi.com Overexpression of constitutively active STAT3 has been shown to significantly reduce the apoptosis-inducing effects of this compound. nih.gov

Impact on Metastasis and Invasion

This compound demonstrates a significant impact on cancer cell metastasis and invasion, key processes in the progression of malignant tumors. nih.govoncotarget.com Studies have shown its ability to impair the migration and invasion of various cancer cell lines, including breast and gastric cancer. nih.govnih.gov

Modulation of Extracellular Matrix Components

A crucial aspect of this compound's anti-metastatic activity is its ability to modulate components of the extracellular matrix (ECM). It has been found to inhibit the expression of matrix metalloproteinases (MMPs), specifically MMP-2 and MMP-9, which are enzymes that degrade the ECM and facilitate cancer cell invasion. mdpi.comnih.gov Concurrently, this compound increases the expression of Tissue Inhibitor of Metalloproteinases 2 (TIMP-2), a natural inhibitor of MMPs. mdpi.comnih.gov This dual action effectively hinders the breakdown of the ECM, a critical step in the metastatic cascade. Research in glioblastoma also points to the modulation of extracellular matrix components as a mechanism for reducing invasiveness. nih.govdntb.gov.uaresearchgate.netmdpi.com

Remodeling of the Cytoskeleton

Evidence suggests that this compound can influence the remodeling of the cytoskeleton in cancer cells. nih.govdntb.gov.uaresearchgate.netmdpi.com The cytoskeleton provides the structural framework and machinery for cell movement. By altering the dynamics of the cytoskeleton, this compound can impede the cellular processes required for migration and invasion. This aspect of its anti-metastatic action is a focus of research, particularly in the context of glioblastoma. nih.govdntb.gov.uaresearchgate.netmdpi.com

Secretion of Proteolytic Proteins

This compound has been shown to affect the secretion of proteolytic proteins that are essential for cancer cell invasion. nih.govdntb.gov.uaresearchgate.netmdpi.com By reducing the levels of these proteins, such as MMPs, this compound curtails the ability of cancer cells to break through tissue barriers and metastasize. mdpi.comnih.gov For instance, in breast cancer models, administration of this compound led to a decrease in MMP-2 and MMP-9 positive cells in tumor tissues. nih.gov This inhibition of proteolytic protein secretion is a key mechanism by which this compound exerts its anti-metastatic effects.

Efficacy in Specific Cancer Types

Initially recognized for its selective cytotoxicity against human melanoma, the anti-cancer activity of this compound has since been demonstrated in a broad spectrum of human cancers. scholarsresearchlibrary.comnih.govbibliotekanauki.pl

Table 1: Efficacy of this compound in Various Cancer Types

| Cancer Type | Observed Effects | References |

|---|---|---|

| Melanoma | Initially identified as a selective cytotoxic agent. scholarsresearchlibrary.comnih.gov Acts selectively against metastatic cell lines over non-malignant ones. bibliotekanauki.pl | scholarsresearchlibrary.comnih.govbibliotekanauki.pl |

| Glioblastoma | Demonstrates selective antitumor activity by inhibiting proliferation and inducing apoptosis. nih.govdntb.gov.uaresearchgate.netmdpi.com Reduces invasiveness through modulation of extracellular matrix components, cytoskeleton remodeling, and secretion of proteolytic proteins. nih.govdntb.gov.uaresearchgate.netmdpi.com | nih.govdntb.gov.uaresearchgate.netmdpi.com |

| Breast Cancer | Decreases viability and impairs migration and invasion. nih.govoncotarget.com Inhibits tumor growth and pulmonary metastases in animal models. nih.govoncotarget.com Effective in triple-negative breast cancer by inhibiting inflammation, angiogenesis, and causing cell cycle arrest leading to apoptosis. nih.gov | nih.govoncotarget.comnih.gov |

| Prostate Cancer | Inhibits tumor growth by inducing proteasome-dependent degradation of Sp transcription factors, leading to decreased expression of VEGF and survivin. nih.govscholarsresearchlibrary.com | nih.govscholarsresearchlibrary.com |

| Lung Cancer | Suppresses tumorigenesis by inhibiting cell cycle progression. oncotarget.com | oncotarget.com |

| Colon Cancer | Inhibits cancer cell and tumor growth by inducing proteasome-dependent and -independent downregulation of Sp transcription factors. spandidos-publications.com | spandidos-publications.com |

| Gastric Cancer | Suppresses proliferation, triggers apoptosis, and inhibits migration and invasion by impairing the epithelial-mesenchymal transition signaling pathway. nih.gov Delays tumor growth and inhibits pulmonary metastasis in xenograft mouse models. nih.gov | nih.gov |

| Ovarian Cancer | Cytotoxic activity has been reported. scholarsresearchlibrary.combibliotekanauki.pl | scholarsresearchlibrary.combibliotekanauki.pl |

| Neuroectodermal Tumors (Neuroblastoma, Medulloblastoma, Ewing's Sarcoma) | Effective against these types of tumors. scholarsresearchlibrary.comnih.govbibliotekanauki.pl | scholarsresearchlibrary.comnih.govbibliotekanauki.pl |

| Leukemia | Shown to be effective. scholarsresearchlibrary.comnih.govbibliotekanauki.pl Leukemia cell lines were found to be the most sensitive to this compound among a panel of 60 cell lines. nih.gov | scholarsresearchlibrary.comnih.govbibliotekanauki.plnih.gov |

Melanoma

This compound has demonstrated a significant ability to induce programmed cell death in melanoma cells. nih.gov This process is linked to the activation of mitogen-activated protein kinases (MAPKs), specifically p38 and stress-activated protein kinase/c-Jun NH(2)-terminal kinase (SAPK/JNK), which are known to be pro-apoptotic. nih.gov Concurrently, there is no change in the phosphorylation of extracellular signal-regulated kinases (ERKs), which are typically anti-apoptotic. nih.gov

The activation of these MAPKs is associated with the generation of reactive oxygen species (ROS). nih.gov Studies have shown that pretreatment with antioxidants can block this compound-induced apoptosis and prevent the phosphorylation of p38 and SAPK/JNK, suggesting that ROS production is an upstream event in this signaling cascade. nih.gov Furthermore, this compound treatment leads to a gradual depolarization of the mitochondrial membrane, a key event in the induction of apoptosis. nih.gov

The induction of apoptosis by this compound in melanoma cells can also occur through mechanisms independent of the p53 tumor suppressor protein. researchgate.net It has been shown to modulate the Bcl-2 family of proteins, which are crucial regulators of apoptosis. jpccr.eu Specifically, it can lead to an increase in the pro-apoptotic protein Bax. jpccr.eu In some melanoma cell lines, this compound has been found to upregulate the anti-apoptotic protein Mcl-1 through a pathway involving protein kinase B/Akt. nih.gov

Table 1: Molecular Mechanisms of this compound in Melanoma

| Molecular Target/Pathway | Effect of this compound | Outcome |

|---|---|---|

| MAPK Pathway | Activation of p38 and SAPK/JNK | Induction of apoptosis nih.gov |

| Reactive Oxygen Species (ROS) | Increased generation | Upstream signaling for MAPK activation nih.gov |

| Mitochondria | Depolarization of membrane potential | Induction of apoptosis nih.gov |

| Bcl-2 Family Proteins | Increased Bax expression | Promotion of apoptosis jpccr.eu |

| p53 Pathway | Can act independently of p53 | Broad applicability researchgate.net |

| Akt/Mcl-1 Pathway | Upregulation of Mcl-1 | Modulated survival signal nih.gov |

Neuroblastoma and Neuroectodermal Tumors

This compound has been identified as a cytotoxic agent against various neuroectodermal tumor cells, including neuroblastoma, medulloblastoma, glioblastoma, and Ewing's sarcoma. nih.govresearchgate.net Its primary mechanism of action in these tumors is the induction of apoptosis through a direct effect on mitochondria. researchgate.net This process is independent of the p53 tumor suppressor protein and the CD95 death receptor system. researchgate.netnih.gov

The interaction of this compound with mitochondria leads to the release of apoptogenic factors like cytochrome c and apoptosis-inducing factor (AIF) into the cytoplasm, which in turn activate caspases and lead to cell death. researchgate.netnih.gov Overexpression of anti-apoptotic proteins such as Bcl-2 or Bcl-xL, which prevent the loss of mitochondrial membrane potential and cytochrome c release, has been shown to confer resistance to this compound. nih.gov

Importantly, neuroblastoma cells that are resistant to apoptosis triggered by other agents, such as doxorubicin (B1662922) or via the CD95 receptor, remain sensitive to this compound. nih.govresearchgate.net This suggests that this compound may be able to bypass certain mechanisms of drug resistance. nih.gov

Table 2: Effects of this compound on Neuroblastoma and Neuroectodermal Tumors

| Cell Line/Tumor Type | Key Findings | Reference |

|---|---|---|

| Neuroblastoma | Induces apoptosis via direct mitochondrial effect, independent of p53 and CD95. researchgate.netnih.gov | nih.gov, researchgate.net |

| Medulloblastoma | Identified as a cytotoxic agent. nih.gov | nih.gov |

| Glioblastoma | Identified as a cytotoxic agent. nih.gov | nih.gov |

| Ewing's Sarcoma | Identified as a cytotoxic agent. nih.gov | nih.gov |

| Doxorubicin-resistant Neuroblastoma | Cells remain sensitive to this compound. nih.gov | nih.gov |

Glioblastoma

This compound has shown promise in the treatment of glioblastoma by inhibiting cell proliferation and inducing apoptosis. nih.govajol.info One of the key molecular mechanisms involved is the downregulation of the NF-κB (Nuclear Factor Kappa B) signaling pathway. ajol.info NF-κB is a transcription factor that is often overexpressed in tumors and promotes cell survival. ipp.pt this compound treatment has been shown to suppress the activation of NF-κB and its downstream targets, which are inhibitors of apoptosis. ajol.info

In glioblastoma cells, this compound has been observed to decrease the levels of anti-apoptotic proteins like survivin, XIAP, and Bcl-2, while increasing the levels of the pro-apoptotic protein Bax. ajol.info This shift in the balance of apoptotic regulators is accompanied by the activation of caspase-9 and caspase-3, key executioner enzymes in the apoptotic cascade. ajol.info

Furthermore, this compound has been found to suppress the Akt/NFκB-p65 signaling pathway in a concentration-dependent manner. nih.gov It can also inhibit the migration of glioblastoma cells, potentially by blocking the EGFR-STAT3 pathway. ipp.pt Studies have also indicated that this compound can induce apoptosis by triggering mitochondrial dysfunction and targeting the SIRT1-FOXO3a-Bim/p53 upregulated modulator of apoptosis (PUMA) axis. nih.gov

Table 3: Molecular Mechanisms of this compound in Glioblastoma

| Molecular Target/Pathway | Effect of this compound | Outcome |

|---|---|---|

| NF-κB Signaling | Downregulation of NF-κB activation | Inhibition of cell proliferation, induction of apoptosis ajol.info |

| Apoptotic Proteins | Decreased survivin, XIAP, Bcl-2; Increased Bax | Promotion of apoptosis ajol.info |

| Caspases | Activation of caspase-9 and caspase-3 | Execution of apoptosis ajol.info |

| Akt/NFκB-p65 Pathway | Downregulation | Suppression of tumor growth nih.gov |

| EGFR-STAT3 Pathway | Potential blockade | Inhibition of cell migration ipp.pt |

| SIRT1-FOXO3a-PUMA Axis | Activation | Induction of apoptosis nih.gov |

Leukemia

This compound has demonstrated cytotoxic effects against leukemia cells, inducing apoptosis through a mechanism that is dependent on the generation of reactive oxygen species (ROS). nih.gov In human myeloid leukemia U937 cells, this compound treatment leads to a significant increase in intracellular ROS levels, which in turn triggers cell cycle arrest at the G2/M phase and induces apoptosis. nih.gov Blocking ROS production with an antioxidant has been shown to abolish these anti-cancer effects, confirming the central role of ROS in the mechanism of action. nih.gov

The apoptotic process initiated by this compound in leukemia cells involves the intrinsic, or mitochondrial, pathway. nih.gov This is characterized by a decrease in the mitochondrial membrane potential, the release of cytochrome c into the cytosol, and an increase in the Bax/Bcl-2 expression ratio. nih.gov Subsequently, caspase-9 and caspase-3 are activated, leading to the cleavage of substrates such as PARP and the execution of apoptosis. nih.gov

Interestingly, while this compound induces ROS formation in cancer cells, it has been reported to have antioxidant properties in normal cells, suggesting a degree of selectivity. nih.gov Some studies have also indicated that this compound can induce apoptosis in leukemia cells through a p53-independent pathway. scholarsresearchlibrary.com

Table 4: Effects of this compound on Leukemia Cells

| Cell Line | Key Molecular Mechanisms | Outcome |

|---|---|---|

| U937 (Myeloid Leukemia) | ROS-dependent cell cycle arrest (G2/M) and apoptosis. nih.gov | Cytotoxicity nih.gov |

| Activation of intrinsic apoptotic pathway (↓MMP, ↑cytochrome c, ↑Bax/Bcl-2). nih.gov | Apoptosis nih.gov | |

| Activation of caspase-9 and -3. nih.gov | Apoptosis nih.gov | |

| MOLT-4 (Leukemia) | Induction of apoptosis, likely p53-independent. google.com | Cell death google.com |

Ovarian Carcinoma

This compound has been shown to inhibit the proliferation of human ovarian carcinoma cells by inducing apoptosis. nih.govnih.gov The apoptotic mechanism involves both the intrinsic (mitochondria-dependent) and extrinsic (death receptor-mediated) pathways. nih.gov

In A2780 human ovarian carcinoma cells, treatment with this compound leads to a concentration-dependent reduction in cell viability. nih.govresearchgate.net This is accompanied by nuclear condensation and an increase in the percentage of apoptotic cells. nih.gov

At the molecular level, this compound treatment results in the upregulation of several key apoptotic proteins. The expression levels of cleaved caspase-8, which is associated with the extrinsic pathway, and cleaved caspase-9, a key player in the intrinsic pathway, are both increased. nih.gov This convergence on the activation of the executioner caspase, cleaved caspase-3, leads to the final stages of apoptosis. nih.gov Furthermore, this compound increases the expression of the pro-apoptotic protein Bax while decreasing the expression of the anti-apoptotic protein Bcl-2. nih.gov

Table 5: Molecular Mechanisms of this compound in Ovarian Carcinoma

| Cell Line | Molecular Target/Pathway | Effect of this compound | Outcome |

|---|---|---|---|

| A2780 | Apoptosis Induction | Increased nuclear condensation and apoptotic cells nih.gov | Inhibition of cell proliferation nih.gov |

| Caspase Activation | Increased cleaved caspase-8, -9, and -3 nih.gov | Induction of apoptosis nih.gov | |

| Bcl-2 Family Proteins | Increased Bax, Decreased Bcl-2 nih.gov | Promotion of apoptosis nih.gov |

Head and Neck Squamous Cell Carcinoma

This compound has been found to inhibit cell proliferation and induce apoptosis in human head and neck squamous cell carcinoma (HNSCC). chosunobr.org In FaDu pharyngeal carcinoma cells, this compound triggers both the extrinsic and intrinsic apoptotic pathways. chosunobr.org

The extrinsic pathway is initiated through the upregulation of Fas, a death receptor, and the subsequent activation of caspase-8. chosunobr.org The intrinsic pathway is engaged through the modulation of Bcl-2 family proteins, with a downregulation of anti-apoptotic members like Bcl-2 and Bcl-xL, and an upregulation of pro-apoptotic members. chosunobr.org This leads to the activation of caspase-9. chosunobr.org Both pathways converge on the activation of the executioner caspase-3 and the cleavage of poly (ADP-ribose) polymerase (PARP). chosunobr.org

In oral squamous cell carcinoma (OSCC) KB cells, this compound's anti-tumor effect is critically dependent on ROS-p53 signaling. nih.govingentaconnect.com this compound treatment increases the generation of reactive oxygen species (ROS), which in turn leads to an increase in p53 expression. nih.govingentaconnect.com This is followed by the promotion of mitochondrial apoptosis, characterized by an increase in Bax expression, a decrease in Bcl-2 expression, and the activation of caspases 3 and 9. nih.gov The compound also induces G0/G1 cell cycle arrest. nih.gov

Table 6: Molecular Mechanisms of this compound in Head and Neck Squamous Cell Carcinoma

| Cell Line | Key Molecular Mechanisms | Outcome |

|---|---|---|

| FaDu (Pharyngeal Carcinoma) | Activation of extrinsic and intrinsic apoptotic pathways. chosunobr.org | Apoptosis chosunobr.org |

| Upregulation of Fas; activation of caspase-8, -9, and -3. chosunobr.org | Apoptosis chosunobr.org | |

| KB (Oral Squamous Cell Carcinoma) | Dependent on ROS-p53 signaling. nih.govingentaconnect.com | Inhibition of proliferation, apoptosis nih.gov |

| Increased ROS generation and p53 expression. nih.gov | Apoptosis, G0/G1 cell cycle arrest nih.gov | |

| Increased Bax, decreased Bcl-2; activation of caspase-3 and -9. nih.gov | Mitochondrial apoptosis nih.gov |

Breast Cancer

This compound exerts its anti-tumor effects in breast cancer through multiple molecular mechanisms, including the induction of apoptosis, inhibition of cell cycle progression, and suppression of metastasis. nih.gov It has been shown to be effective against various breast cancer cell lines. mdpi.com

One of the primary mechanisms is the induction of apoptosis via the mitochondrial pathway. nih.gov this compound also inhibits the expression of cyclins and topoisomerases, leading to cell cycle arrest, particularly in the G1 phase. nih.govscholarena.com

Furthermore, this compound can inhibit the metastatic potential of breast cancer cells. nih.gov It achieves this by inhibiting the expression of matrix metalloproteinases. nih.gov It also displays anti-angiogenic properties by inhibiting transcription factors such as nuclear factor kappa B (NF-κB) and specificity protein (Sp) transcription factors, as well as vascular endothelial growth factor (VEGF) signaling. nih.gov

In highly aggressive breast cancer cells, this compound has been found to suppress migration and invasion by targeting GRP78-mediated glycolysis and the endoplasmic reticulum (ER) stress apoptotic pathway. scholarena.comnih.gov It can also inhibit aerobic glycolysis by suppressing the caveolin-1/NF-κB/c-Myc pathway. scholarena.com Key molecular targets that have been identified include ESR1, STAT3, HSP90AA1, SIRT1, and mTOR. scholarena.com

Table 7: Molecular Mechanisms of this compound in Breast Cancer

| Mechanism | Molecular Targets/Pathways | Outcome |

|---|---|---|

| Apoptosis Induction | Mitochondrial pathway | Cell death nih.gov |

| Cell Cycle Arrest | Inhibition of cyclin and topoisomerase expression | G1 phase arrest, anti-proliferative effects nih.govscholarena.com |

| Anti-Metastasis | Inhibition of matrix metalloproteinases | Reduced invasion and migration nih.govnih.gov |

| Anti-Angiogenesis | Inhibition of NF-κB, Sp transcription factors, and VEGF signaling | Reduced blood vessel formation nih.gov |

| Inhibition of Glycolysis | Targeting GRP78-mediated glycolysis and ER stress; Suppression of caveolin-1/NF-κB/c-Myc pathway | Reduced proliferation, invasion, and migration scholarena.comnih.gov |

| Key Molecular Targets | ESR1, STAT3, HSP90AA1, SIRT1, mTOR | Broad anti-cancer effects scholarena.com |

Lung Cancer

This compound (BA) and its derivatives have demonstrated notable anti-tumor effects against lung cancer. google.com In vitro studies have shown that BA can suppress the proliferation of lung cancer cell lines. For instance, in A549 lung cancer cells, BA exhibited an IC50 of 4.3 µg/ml. spandidos-publications.com Furthermore, research on non-small and small cell lung carcinoma cell lines revealed that BA induced anti-proliferative effects with IC50 values ranging from 1.5 to 4.2 µg/ml. tegenkanker.nl

The mechanisms underlying BA's efficacy in lung cancer involve the modulation of key cellular processes. BA has been found to inhibit tumor growth by inducing mitochondria-dependent apoptosis. nih.gov It also affects the expression of proteins crucial for tumor progression, such as lamin B1, ErbB2, Stat3, HIF-1α, and Sp1. nih.gov Specifically, BA has been shown to suppress lung tumor growth by inhibiting Sp1-mediated cyclin A2 expression. nih.gov

A novel derivative of this compound, SYK023, has shown promise in suppressing lung cancer growth and malignancy in mouse models driven by KrasG12D or EGFRL858R. nih.gov SYK023 was found to inhibit lung tumor proliferation and trigger endoplasmic reticulum (ER) stress, which in turn induced apoptosis. nih.gov This derivative also led to a decrease in the expression of cell cycle-related genes like cyclin A2, B1, and D3, while increasing the expression of p15INK4b, p16INK4a, and p21CIP1. nih.gov At low doses, SYK023 significantly reduced lung cancer metastasis in vitro and in vivo by downregulating genes related to cell migration, such as synaptopodin, thereby impairing F-actin polymerization. nih.gov

Liver Cancer

This compound (BA) has shown significant potential as a therapeutic agent against hepatocellular carcinoma (HCC). nih.gove-century.us Studies have demonstrated that BA can inhibit the viability and proliferation of various HCC cell lines, including HepG2, LM3, and MHCC97H. nih.gov

The primary mechanism of action of BA in liver cancer cells is the induction of apoptosis. nih.gove-century.us This is characterized by nuclear condensation and fragmentation. nih.gov The pro-apoptotic activity of BA is mediated through the mitochondrial apoptotic pathway, which involves the upregulation of the pro-apoptotic protein Bax and cleaved caspase-3, and the downregulation of the anti-apoptotic protein Bcl-2. nih.gov Furthermore, BA has been observed to reduce the levels of reactive oxygen species (ROS) in HepG2 cells. nih.gov In vivo studies using mouse models have confirmed that BA can significantly inhibit HCC tumor growth and block pulmonary metastasis. nih.gov This anti-metastatic effect is achieved by regulating the expression of metastasis-related proteins, including MMP-2, MMP-9, and TIMP2. nih.gov Importantly, these therapeutic effects were observed without obvious signs of toxicity in the treated mice. nih.gov

Another key mechanism through which BA exerts its anti-cancer effects in hepatocellular carcinoma is the induction of autophagy-mediated apoptosis. e-century.us This process is driven by the suppression of the PI3K/AKT/mTOR signaling pathway. e-century.usmdpi.com BA has been shown to significantly inhibit the proliferation of HepG2 and SMMC-7721 hepatocellular carcinoma cells while exhibiting low cytotoxicity towards normal L-02 liver cells. e-century.us The compound effectively suppresses the levels of p-PI3K, p-AKT, and p-mTOR in these cancer cells, leading to the inactivation of this critical survival pathway. mdpi.com

Colorectal Cancer

This compound (BA) has demonstrated significant anti-tumor activity against colorectal cancer (CRC) through various molecular mechanisms. spandidos-publications.comnih.gov It has been shown to inhibit the growth of CRC cells and tumors in vivo. nih.gov

One of the key mechanisms of BA in CRC is the downregulation of specificity protein (Sp) transcription factors, including Sp1, Sp3, and Sp4, which are often overexpressed in colon cancer cells. spandidos-publications.comnih.gov This downregulation can occur through both proteasome-dependent and -independent pathways, depending on the specific cancer cell line. nih.gov For instance, in SW480 cells, BA induces proteasome-dependent degradation of Sp proteins, while in RKO cells, the mechanism is proteasome-independent and involves the induction of reactive oxygen species (ROS). nih.gov This ROS-mediated pathway leads to the repression of microRNA-27a and the subsequent induction of the Sp repressor gene ZBTB10. nih.gov The downregulation of Sp transcription factors results in decreased expression of several Sp-regulated genes that are crucial for cancer cell survival and proliferation, such as survivin, vascular endothelial growth factor (VEGF), the p65 subunit of NF-κB, epidermal growth factor receptor (EGFR), and cyclin D1. spandidos-publications.comnih.gov

BA also induces apoptosis in CRC cells. mdpi.com This is evidenced by an increase in the levels of pro-apoptotic proteins like Bax, cleaved-caspase-3, and cleaved-caspase-9, and a decrease in the anti-apoptotic protein Bcl-2 in HCT116 and SW480 cells. mdpi.com Furthermore, BA's anti-proliferative effects include causing a cell cycle arrest in the G2/M phase in RKO cells. spandidos-publications.com